

2-Chloro-6-mercaptobenzoic acid CAS number

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Compound of Interest

Compound Name: 2-Chloro-6-mercaptobenzoic acid

Cat. No.: B1591508

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An In-depth Technical Guide to **2-Chloro-6-mercaptobenzoic Acid**

Introduction

2-Chloro-6-mercaptobenzoic acid, with the CAS number 20324-51-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of agrochemicals.^{[1][2][3]} This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant application in the production of the herbicide pyriithiobac-sodium. Furthermore, it delves into the biochemical mechanism of action of pyriithiobac-sodium, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.

Chemical and Physical Properties

2-Chloro-6-mercaptobenzoic acid is a solid, appearing as a white to pale yellow crystalline powder. It is sparingly soluble in water but shows good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).^[1] The key quantitative properties of this compound are summarized in the table below.

Property	Value	References
CAS Number	20324-51-0	[4][5][6][7]
Molecular Formula	C7H5ClO2S	[4][5][6][7]
Molecular Weight	188.63 g/mol	[4][7][8]
Melting Point	210-215°C (decomposes)	
Density	~1.49 g/cm ³	[2][3]
pKa	2.35 ± 0.36 (Predicted)	[4][9]
Purity (via HPLC)	≥98.0%	

Synthesis of 2-Chloro-6-mercaptobenzoic Acid

The synthesis of **2-Chloro-6-mercaptobenzoic acid** can be achieved through various routes. Below are two detailed experimental protocols.

Protocol 1: From 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid

This method involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.

Experimental Procedure:

- A solution of 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol is prepared in a reaction vessel.[8][10]
- To this stirred solution, 30 mL of aqueous 10% sodium hydroxide is added.[8][10]
- The reaction mixture is then heated to reflux and stirred for approximately 18 hours.[8][10]
- After cooling to ambient temperature, the mixture is acidified using concentrated hydrochloric acid.[8][10]
- The product is extracted with ethyl acetate, and the organic extract is dried with magnesium sulfate.[8][10]

- The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 1.4 grams of 6-chloro-2-mercaptobenzoic acid.[\[8\]](#)[\[10\]](#)

Protocol 2: From 2,6-dichlorobenzonitrile

This two-step industrial method utilizes 2,6-dichlorobenzonitrile as the starting material.[\[2\]](#)[\[3\]](#)

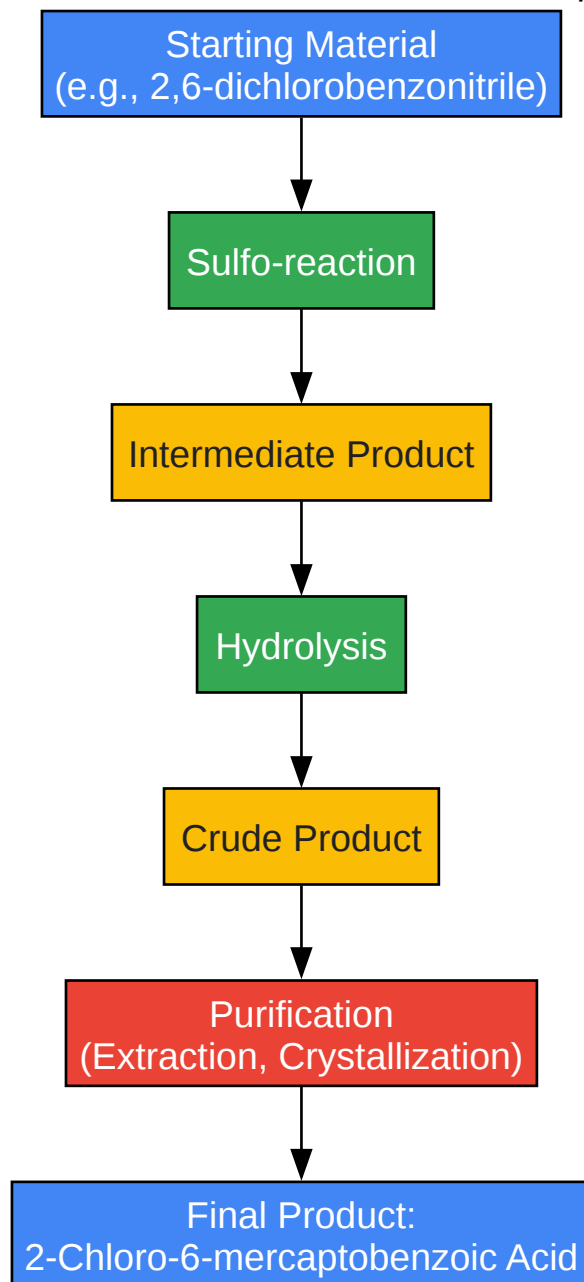
Experimental Procedure: Step 1: Sulfo-reaction

- 2,6-dichlorobenzonitrile, a solvent, and nine water cure sodium are mixed.
- Under reduced pressure, most of the water is distilled off.
- The reaction is allowed to proceed for a specified time under insulation.
- After the reaction, the solvent is recovered by distillation, and the product is used directly in the next step without purification.[\[2\]](#)

Step 2: Hydrolysis

- To the product from the sulfo-reaction, a 15% aqueous sodium hydroxide solution (2 kg) is added in a 3L autoclave.[\[2\]](#)[\[3\]](#)
- The mixture undergoes a high-pressure hydrolysis reaction at a controlled temperature of 150°C for 10-12 hours.[\[2\]](#)[\[3\]](#)
- After cooling, the material is transferred to a 5L beaker, and the pH is adjusted to 3-4 with 15% formic acid, causing the product to precipitate.[\[3\]](#)
- The solid is extracted with 2L of dichloromethane, washed, and dried with anhydrous sodium sulfate.[\[3\]](#)
- After concentration, the product is poured into a crystallizing dish and cooled to yield the light yellow solid product. The total yield for the two steps is reported to be around 88.2%.[\[2\]](#)[\[3\]](#)

General Synthesis Workflow of 2-Chloro-6-mercaptobenzoic Acid



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General Synthesis Workflow

Application in Herbicide Synthesis

A primary application of **2-Chloro-6-mercaptobenzoic acid** is as a key intermediate in the production of the herbicide pyriithiobac-sodium.[1][2] Pyriithiobac-sodium is a post-emergence herbicide effective against a variety of broadleaf weeds.[5]

Protocol for Pyriithiobac-sodium Synthesis

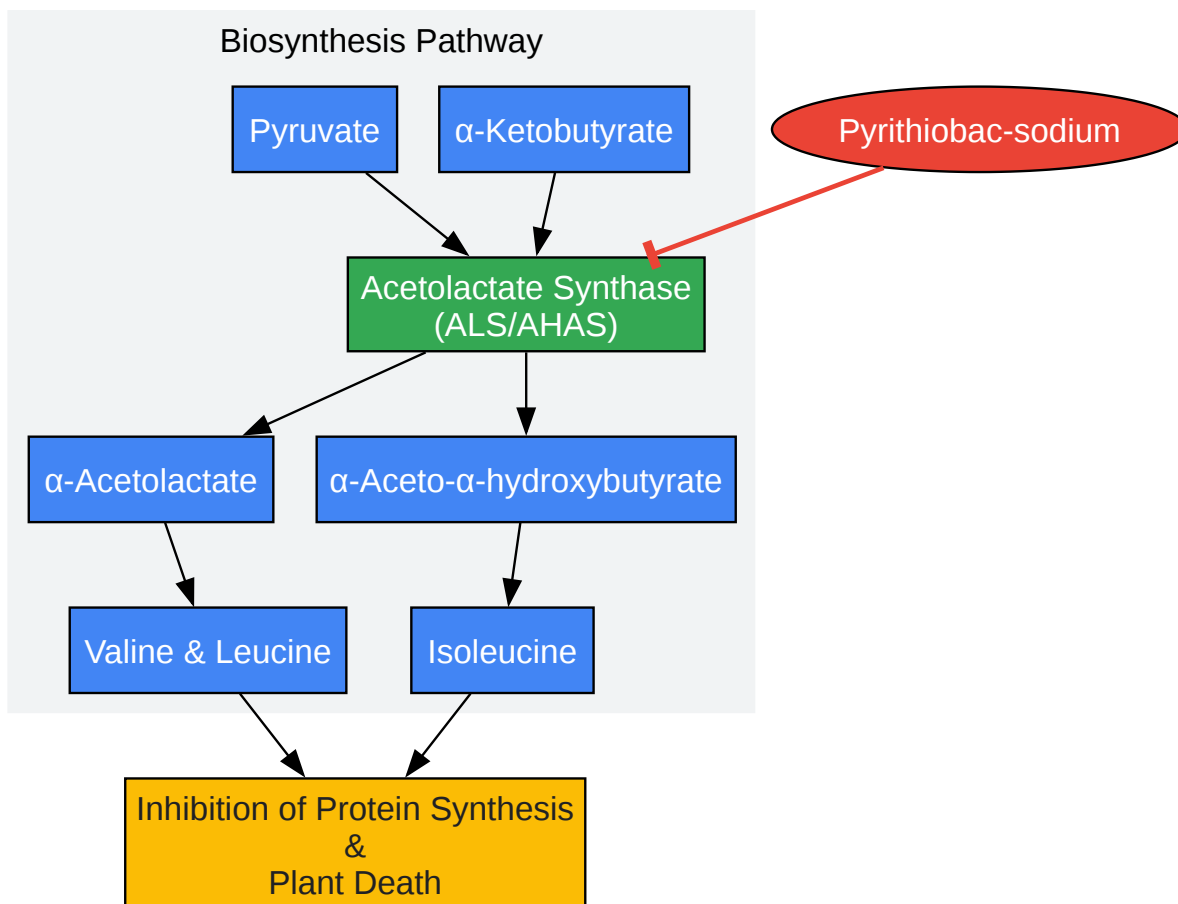
Experimental Procedure:

- In a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (8.76g, 50.0mmol), **2-chloro-6-mercaptobenzoic acid** (9.45g, 50mmol), sodium p-toluenesulfinate (2.67g, 15mmol), sodium carbonate (9.75g, 75mmol), and acetonitrile (80ml).[\[4\]](#)
- The reaction mixture is heated to 80°C for 24 hours.[\[4\]](#)
- After cooling, the reaction is filtered. The filter cake is washed with acetonitrile.[\[4\]](#)
- The filtrate is recovered, and the filter cake is dried under vacuum.[\[4\]](#)
- The dried cake is dissolved in 80ml of water, and the pH is adjusted to 1-2 with 10% hydrochloric acid.[\[4\]](#)
- The resulting precipitate is filtered, washed with water, and dried to obtain pyriithiobac-sodium as a yellow solid. The yield is approximately 80.2%.[\[4\]](#)

Signaling Pathway and Mechanism of Action

Pyriithiobac-sodium, synthesized from **2-Chloro-6-mercaptobenzoic acid**, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[\[5\]](#)[\[8\]](#) This enzyme is critical in the biosynthesis pathway of branched-chain amino acids— isoleucine, leucine, and valine—in plants.[\[8\]](#) As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a deficiency in these amino acids, ultimately causing cessation of growth and death of the susceptible weeds.[\[11\]](#) This pathway is absent in animals, which contributes to the low mammalian toxicity of this class of herbicides.[\[3\]](#)

Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis



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